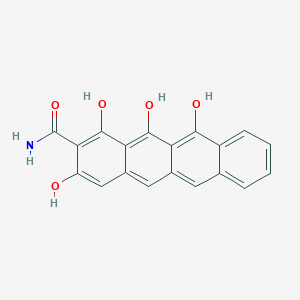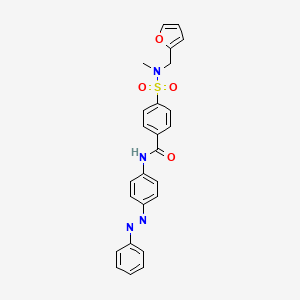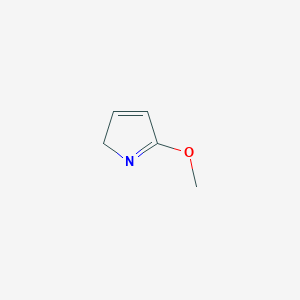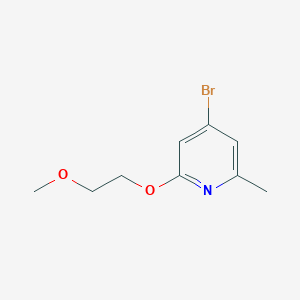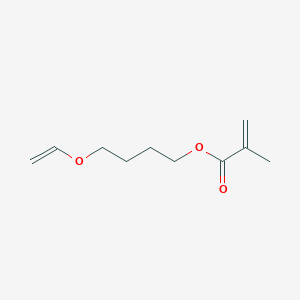![molecular formula C18H22O2 B14128360 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol CAS No. 4276-69-1](/img/structure/B14128360.png)
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol is an organic compound known for its unique structure and properties. It is a phenolic compound with multiple methyl groups and hydroxyl functionalities, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol typically involves the reaction of 4-hydroxy-3,5-dimethylbenzyl chloride with 2,4,6-trimethylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced phenols.
Substitution: Halogenated or nitrated derivatives of the original compound
Applications De Recherche Scientifique
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their fluidity and function. Pathways involved include oxidative stress response and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: Known for its use in polymer production.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Used in the synthesis of high-performance plastics.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Similar structure but different functional groups
Uniqueness
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
4276-69-1 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
3-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-10-6-11(2)18(20)14(5)16(10)9-15-7-12(3)17(19)13(4)8-15/h6-8,19-20H,9H2,1-5H3 |
Clé InChI |
QQMZOWIFAXAOQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)C)O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


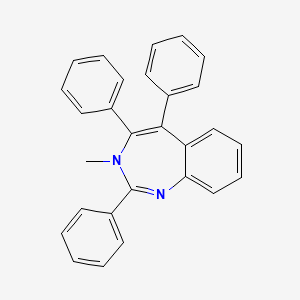
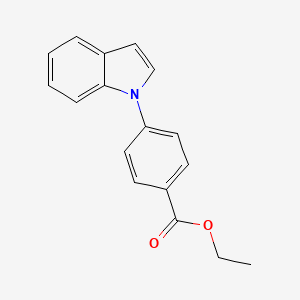

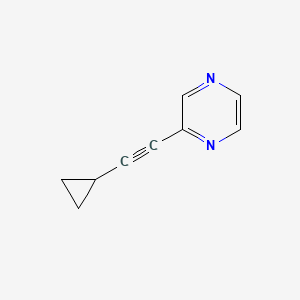
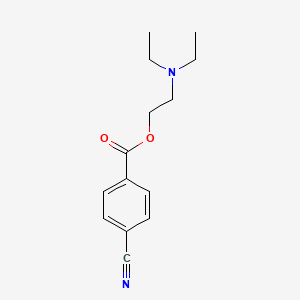
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)


